N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine
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Overview
Description
N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This specific compound is characterized by the presence of a diethoxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with two amino groups at the fourth and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with diethoxyethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols, or amines; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N4-(2,2-Dimethoxyethyl)pyrimidine-4,6-diamine
- N4-(2,2-Diethoxyethyl)-N6-methylpyrimidine-4,6-diamine
- 2-Methylpyrimidine-4,6-diamine
Uniqueness
N4-(2,2-diethoxyethyl)pyrimidine-4,6-diamine is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H18N4O2 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
4-N-(2,2-diethoxyethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
YJASECVVZDPGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=NC=NC(=C1)N)OCC |
Origin of Product |
United States |
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